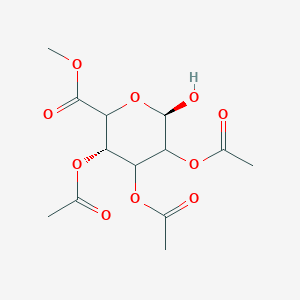

2,3,4-三-O-乙酰基-A-D-葡萄糖醛酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

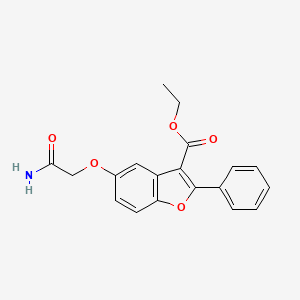

2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester is a significant substrate in the synthesis of anticoagulant drugs, like Heparin and Fondaparinux, and is useful in studies of Glucuronidation, a major drug metabolizing process .

Synthesis Analysis

The synthesis of 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester involves several steps. The process starts with D-glucuronic acid lactone, which is converted to D-glucuronic acid methyl ester. This is then acetylated to form 1,2,3,4-tetra-O-acetyl-D-glucuronic acid methyl ester, which is finally brominated to yield the product .Molecular Structure Analysis

The molecular formula of 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester is C15H18Cl3NO10, and its molecular weight is 478.66 . It appears as a white solid .Chemical Reactions Analysis

2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester is used in the synthesis of glucuronide prodrug compounds of Janus kinase (JAK) inhibitor tofacitinib .Physical And Chemical Properties Analysis

2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester is a white to off-white solid . Its melting point is between 103 - 105℃ .科学研究应用

Synthesis of Anticoagulant Drugs

- Scientific Field : Pharmaceutical Chemistry .

- Summary of the Application : “2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester” is a significant substrate in the synthesis of anticoagulant drugs, like Heparin and Fondaparinux .

- Results or Outcomes : The use of this compound in the synthesis of these drugs has been successful, as both Heparin and Fondaparinux are widely used anticoagulants .

Studies of Glucuronidation

- Scientific Field : Biochemistry .

- Summary of the Application : This compound is useful in studies of Glucuronidation, a major drug metabolizing process .

- Results or Outcomes : The use of this compound in studies of Glucuronidation has contributed to our understanding of this important metabolic process .

Synthesis of K-ATP-blocking Agent

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : Acetobromo-α-D-glucuronic acid methyl ester, which can be derived from “2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester”, is used for the synthesis of HMR1098-S-Glucuronide Methyl Ester, a new K-ATP-blocking agent being developed as a drug for prevention of sudden cardiac death .

- Results or Outcomes : The synthesis of this K-ATP-blocking agent is still in development, and its effectiveness in preventing sudden cardiac death is currently being studied .

Glycosylation of Flavonoids

- Scientific Field : Organic Chemistry .

- Summary of the Application : This compound is used in the glycosylation of flavonoids, which are one of the most abundant biological pigment classes . The use of Lewis acid BF 3 ·Et 2 O for the esterification of the catalyst in dichloromethane at −15°C in an argon atmosphere made it possible to carry out the reaction of 7,4’-dihydroxyisoflavone and methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosyluronate bromide with a yield of 14% .

- Results or Outcomes : The use of this compound in the glycosylation of flavonoids has contributed to our understanding of the chemistry of flavonoid glycosylation .

Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids

- Scientific Field : Biochemistry .

- Summary of the Application : Selective O-deacetylation of methyl 1,2,3,4-tetra-O-acetyl-β-D-glycopyranuronate using hydrazinium acetate gave methyl 2,3,4-tri-O-acetyl-D-glucopyranuronate . This compound is then used in the synthesis of glycosides of glucuronic, galacturonic and mannuronic acids .

- Results or Outcomes : The use of this compound in the synthesis of these glycosides has contributed to our understanding of the synthesis of glycosides of glucuronic, galacturonic and mannuronic acids .

Synthesis of Water-Soluble Glucuronide Derivatives of Camptothecin

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : Acetobromo-α-D-glucuronic acid methyl ester, which can be derived from “2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester”, is used for the synthesis of water-soluble glucuronide derivatives of Camptothecin . Camptothecin is used for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT) .

- Results or Outcomes : The synthesis of these water-soluble glucuronide derivatives of Camptothecin is still in development, and its effectiveness in cancer prodrug monotherapy and ADEPT is currently being studied .

Synthesis of HMR1098-S-Glucuronide Methyl Ester

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : Acetobromo-α-D-glucuronic acid methyl ester, which can be derived from “2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester”, is used for the synthesis of HMR1098-S-Glucuronide Methyl Ester, a new K-ATP-blocking agent being developed as a drug for prevention of sudden cardiac death .

- Results or Outcomes : The synthesis of this K-ATP-blocking agent is still in development, and its effectiveness in preventing sudden cardiac death is currently being studied .

Synthesis of Water-Soluble Glucuronide Derivatives of Camptothecin

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : Acetobromo-α-D-glucuronic acid methyl ester, which can be derived from “2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester”, is used for the synthesis of water-soluble glucuronide derivatives of Camptothecin . Camptothecin is used for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT) .

- Results or Outcomes : The synthesis of these water-soluble glucuronide derivatives of Camptothecin is still in development, and its effectiveness in cancer prodrug monotherapy and ADEPT is currently being studied .

安全和危害

未来方向

2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester has potential applications in the development of new drugs, particularly in the field of localized inflammatory diseases. Its role in the synthesis of glucuronide prodrug compounds of Janus kinase (JAK) inhibitor tofacitinib suggests it could be used to increase the effectiveness of treatments for these conditions .

属性

IUPAC Name |

methyl (3S,6R)-3,4,5-triacetyloxy-6-hydroxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(18)23-10(8)12(17)19-4/h8-11,13,18H,1-4H3/t8-,9?,10?,11?,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHFNXQWJBTGBL-SHXYABRHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)O)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C(C([C@@H](OC1C(=O)OC)O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxa-6-azaspiro[3.4]octane acetate](/img/structure/B2406785.png)

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2406792.png)

![N-(2,5-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2406794.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2406796.png)

![{6-Chloro-4-[(2-chloro-4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2406806.png)